Choline, thiocyanate, 4-hydroxy-3,5-dimethoxycinnamate

Catalog No.
S1551289
CAS No.
7431-77-8
M.F
C17H24N2O5S
M. Wt
368.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Choline, thiocyanate, 4-hydroxy-3,5-dimethoxycinna...

CAS Number

7431-77-8

Product Name

Choline, thiocyanate, 4-hydroxy-3,5-dimethoxycinnamate

IUPAC Name

2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxyethyl-trimethylazanium;thiocyanate

Molecular Formula

C17H24N2O5S

Molecular Weight

368.4 g/mol

InChI

InChI=1S/C16H23NO5.CHNS/c1-17(2,3)8-9-22-15(18)7-6-12-10-13(20-4)16(19)14(11-12)21-5;2-1-3/h6-7,10-11H,8-9H2,1-5H3;3H

InChI Key

YLELSNOPYHTYTB-UHFFFAOYSA-N

Synonyms

4-Hydroxy-3,5-dimethoxycinnamate choline thiocyanate

Canonical SMILES

C[N+](C)(C)CCOC(=O)C=CC1=CC(=C(C(=C1)OC)O)OC.C(#N)[S-]

Isomeric SMILES

C[N+](C)(C)CCOC(=O)/C=C/C1=CC(=C(C(=C1)OC)O)OC.C(#N)[S-]

Choline, thiocyanate, 4-hydroxy-3,5-dimethoxycinnamate, commonly referred to as sinapine thiocyanate, is a bioactive compound derived from plant sources. It is characterized by its complex structure, which includes a choline moiety and a thiocyanate group attached to the 4-hydroxy-3,5-dimethoxycinnamate backbone. The molecular formula for this compound is C17H24N2O5SC_{17}H_{24}N_{2}O_{5}S with a molecular weight of approximately 368.45 g/mol . Sinapine thiocyanate is notable for its potential therapeutic applications and its role in various biochemical pathways.

Choline is a precursor for acetylcholine, which transmits nerve impulses in the brain and muscles []. It's also a component of cell membranes and plays a role in fat transport and metabolism [].

Choline is generally safe for consumption in recommended amounts. High doses might cause nausea, vomiting, and diarrhea [].

Thiocyanate

Choline:

Choline is a vital nutrient that plays a crucial role in various biological processes, including cell membrane structure, signal transduction, and neurotransmitter synthesis. In scientific research, choline is being investigated for its potential benefits in:

  • Brain health and cognitive function: Studies suggest that choline supplementation may improve memory, learning, and cognitive function in individuals with Alzheimer's disease and age-related cognitive decline.
  • Fetal brain development: Choline is essential for healthy fetal brain development, and research is exploring the potential benefits of choline supplementation during pregnancy for improving cognitive function in offspring.
  • Liver health: Choline plays a role in fat metabolism and can help prevent non-alcoholic fatty liver disease (NAFLD). Research is ongoing to understand the mechanisms by which choline exerts its protective effects on the liver.

Thiocyanate:

Thiocyanate is a naturally occurring molecule found in various plants and foods. In scientific research, thiocyanate is being studied for its:

  • Antioxidant properties: Thiocyanate has been shown to exhibit antioxidant activity, potentially protecting cells from damage caused by free radicals.
  • Role in blood pressure regulation: Some studies suggest that thiocyanate may play a role in regulating blood pressure, although the mechanisms and clinical implications are not fully understood.
  • Potential role in thyroid function: Thiocyanate can compete with iodine uptake by the thyroid gland. Research is investigating the potential impact of thiocyanate on thyroid function, particularly in individuals with iodine deficiency.

4-Hydroxy-3,5-Dimethoxycinnamate:

-Hydroxy-3,5-dimethoxycinnamate, also known as caffeic acid, is a naturally occurring phenolic compound found in various fruits, vegetables, and coffee. In scientific research, caffeic acid is being investigated for its:

  • Antioxidant and anti-inflammatory properties: Caffeic acid exhibits strong antioxidant and anti-inflammatory activities, potentially offering benefits in various health conditions, including cardiovascular disease, neurodegenerative diseases, and cancer.
  • Potential anticancer effects: Studies suggest that caffeic acid may possess anticancer properties by inhibiting cancer cell proliferation and promoting apoptosis (programmed cell death).
  • Neuroprotective effects: Research suggests that caffeic acid may have neuroprotective effects, potentially providing benefits in neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Due to the presence of functional groups such as hydroxyl, methoxy, and thiocyanate. Key reactions include:

  • Nucleophilic Substitution: The thiocyanate group can undergo nucleophilic substitution reactions, allowing for the formation of various derivatives.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Oxidation: The methoxy groups can be oxidized under certain conditions, potentially altering the compound's biological activity.

Research indicates that sinapine thiocyanate exhibits several biological activities:

  • Antioxidant Properties: It has been shown to scavenge free radicals, contributing to cellular protection against oxidative stress .
  • Anti-inflammatory Effects: Studies suggest that this compound may modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.
  • Antimicrobial Activity: Sinapine thiocyanate demonstrates antimicrobial properties against various pathogens, making it a candidate for further investigation in medicinal chemistry .

The synthesis of choline, thiocyanate, 4-hydroxy-3,5-dimethoxycinnamate can be achieved through several methods:

  • Extraction from Plant Sources: Sinapine can be extracted from seeds of plants like Brassica species and then converted into its thiocyanate form through chemical modification.
  • Chemical Synthesis: Laboratory synthesis may involve the reaction of 4-hydroxy-3,5-dimethoxycinnamic acid with choline chloride in the presence of a thiocyanate source under controlled conditions.
  • Biotransformation: Utilizing specific microorganisms or enzymes to convert naturally occurring compounds into sinapine thiocyanate through biotechnological approaches.

Sinapine thiocyanate has several applications:

  • Pharmaceuticals: Due to its biological activities, it is being explored for use in developing anti-inflammatory and antioxidant drugs.
  • Food Industry: As an antioxidant, it may be used as a natural preservative in food products.
  • Agricultural Chemistry: It could serve as a bioactive agent in pest control formulations due to its antimicrobial properties.

Sinapine thiocyanate shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Aspects
Sinapinic AcidContains hydroxyl and methoxy groupsPrimarily acts as an antioxidant
Caffeic AcidHydroxycinnamic acid derivativeStronger anti-inflammatory properties
Ferulic AcidContains methoxy and vinyl groupsKnown for neuroprotective effects
Chlorogenic AcidEster of caffeic acidExhibits significant health benefits

Sinapine thiocyanate is unique due to its combination of choline and thiocyanate functionalities, which may contribute to its distinct biological activities not found in other similar compounds.

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

368.14059304 g/mol

Monoisotopic Mass

368.14059304 g/mol

Heavy Atom Count

25

UNII

A9SJB3RPE2

Dates

Modify: 2023-08-15

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